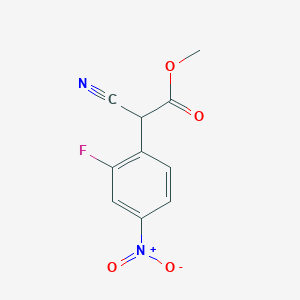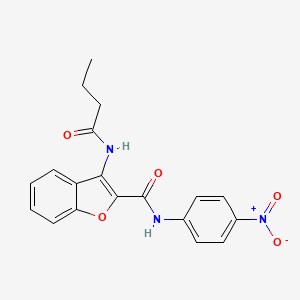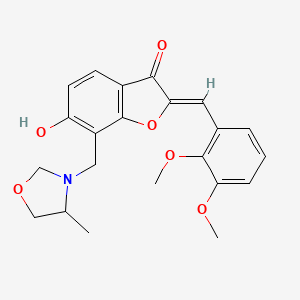
Methyl 2-cyano-2-(2-fluoro-4-nitrophenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-cyano-2-(2-fluoro-4-nitrophenyl)acetate is an organic compound with the molecular formula C10H7FN2O4 and a molecular weight of 238.17 g/mol . This compound is characterized by the presence of a cyano group, a fluoro-substituted nitrophenyl ring, and an ester functional group. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Aplicaciones Científicas De Investigación
Methyl 2-cyano-2-(2-fluoro-4-nitrophenyl)acetate is used in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Métodos De Preparación
The synthesis of Methyl 2-cyano-2-(2-fluoro-4-nitrophenyl)acetate typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene . This reaction yields 2-(2-nitrophenyl)acrylate, which is further reacted with a fluorinating agent to introduce the fluoro group. The final step involves the esterification of the cyano group to form the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Análisis De Reacciones Químicas
Methyl 2-cyano-2-(2-fluoro-4-nitrophenyl)acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include hydrogen gas, catalysts, nucleophiles, and hydrolyzing agents. Major products formed from these reactions include amino derivatives, substituted phenyl compounds, and carboxylic acids.
Mecanismo De Acción
The mechanism of action of Methyl 2-cyano-2-(2-fluoro-4-nitrophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The fluoro and nitro groups can influence the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Methyl 2-cyano-2-(2-fluoro-4-nitrophenyl)acetate can be compared with other similar compounds, such as:
Methyl 2-cyano-2-(4-fluoro-2-nitrophenyl)acetate: This compound has a similar structure but with the fluoro group in a different position on the phenyl ring.
Methyl 2-cyano-2-(2-chloro-4-nitrophenyl)acetate: This compound has a chloro group instead of a fluoro group, which can affect its reactivity and applications.
Methyl 2-cyano-2-(2-fluoro-4-aminophenyl)acetate: This compound has an amino group instead of a nitro group, which can significantly alter its chemical properties and biological activity.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions on the phenyl ring, which influence its reactivity and applications.
Propiedades
IUPAC Name |
methyl 2-cyano-2-(2-fluoro-4-nitrophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O4/c1-17-10(14)8(5-12)7-3-2-6(13(15)16)4-9(7)11/h2-4,8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSJUMIYXYSMEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C#N)C1=C(C=C(C=C1)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2663847.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,5-dimethylbenzamide](/img/structure/B2663849.png)
![4-[1-(1H-indole-3-carbonyl)azetidine-3-carbonyl]piperazin-2-one](/img/structure/B2663850.png)
![N-Methyl-1-[3-(2,4,5-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2663852.png)
![METHYL N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]CARBAMATE](/img/structure/B2663853.png)



![2-((Imidazo[1,2-a]pyridin-2-ylmethyl)thio)aniline](/img/structure/B2663863.png)
![2-[[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2663864.png)
![Methyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2663866.png)
![8-Fluoro-3H-pyrimido[5,4-b]indole-4(5H)-thione](/img/structure/B2663867.png)
![1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2663868.png)
